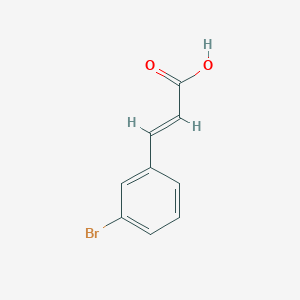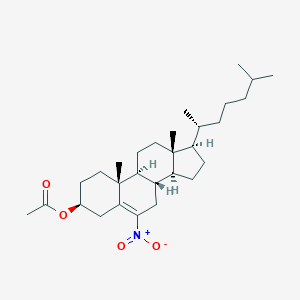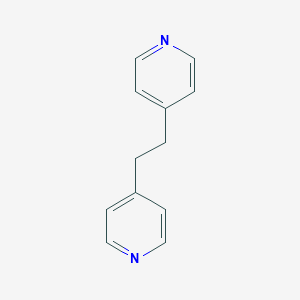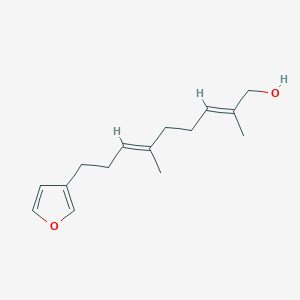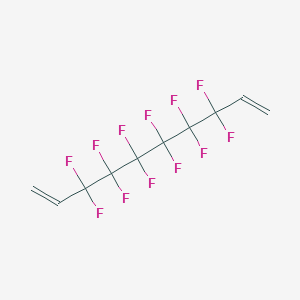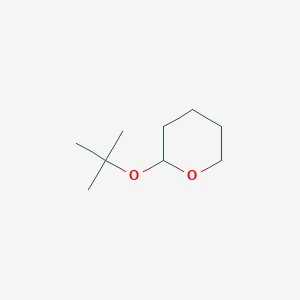
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a tetrahydropyran derivative that has been synthesized using different methods, including the Diels-Alder reaction and ring-closing metathesis.
作用机制
The mechanism of action of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been suggested that this compound may induce apoptosis in cancer cells, leading to their death.
生化和生理效应
Studies have shown that 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- has various biochemical and physiological effects. For instance, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases, such as arthritis. Additionally, this compound has been shown to have anti-cancer properties, which may be useful in the development of new cancer therapies.
实验室实验的优点和局限性
One of the main advantages of using 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- in lab experiments is its ease of synthesis. This compound can be synthesized using different methods, which makes it readily available for use in various experiments. Additionally, this compound has unique properties that make it useful in the development of new materials and drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are various future directions for the use of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- in scientific research. One potential direction is the development of new materials, such as polymers and liquid crystals, using this compound. Another potential direction is the use of this compound in drug discovery, where it may be useful in the development of new anti-inflammatory and anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
The synthesis of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- can be achieved using different methods. One of the most common methods is the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. In this case, the diene used is 2,5-dimethylfuran, and the dienophile is ethyl vinyl ether. The reaction occurs under high pressure and high temperature, resulting in the formation of the desired product. Another method used for the synthesis of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- is ring-closing metathesis, which involves the reaction between a diene and a metal catalyst.
科学研究应用
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- has various scientific research applications due to its unique properties. One of the primary applications of this compound is in the field of organic synthesis, where it is used as a building block for the synthesis of other compounds. Additionally, this compound has been used in the development of new materials, such as polymers and liquid crystals. It has also been studied for its potential use in drug discovery, where it has shown promising results as an anti-inflammatory and anti-cancer agent.
属性
CAS 编号 |
1927-69-1 |
|---|---|
产品名称 |
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- |
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxy]oxane |
InChI |
InChI=1S/C9H18O2/c1-9(2,3)11-8-6-4-5-7-10-8/h8H,4-7H2,1-3H3 |
InChI 键 |
AYAWLXGRAAEWED-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1CCCCO1 |
规范 SMILES |
CC(C)(C)OC1CCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



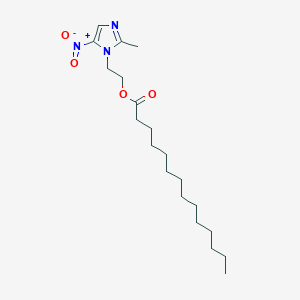
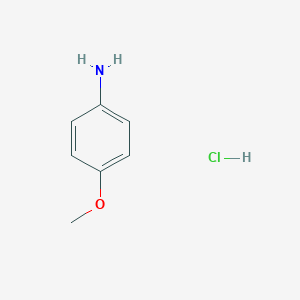
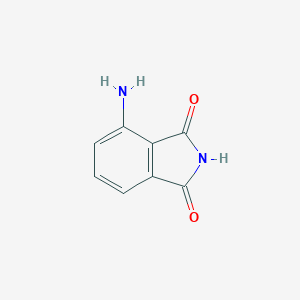
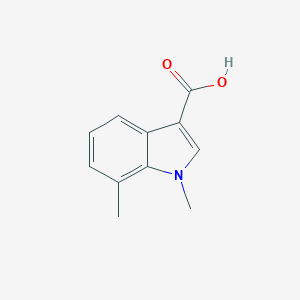
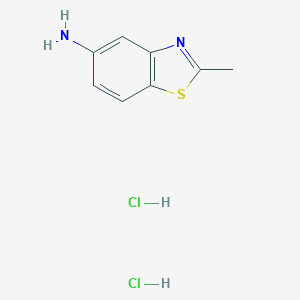
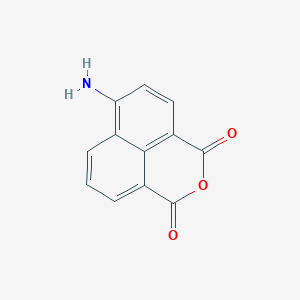
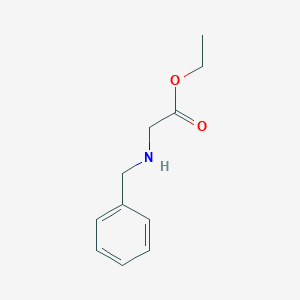
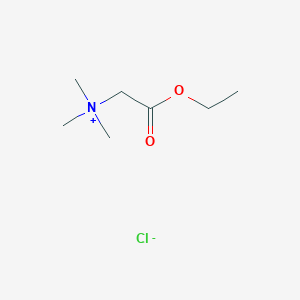
![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
